![molecular formula C24H24N4O3S B2407622 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 477493-02-0](/img/structure/B2407622.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the design of a therapeutic active Pd(II) complex with a new ligand in good yield . The structure of the ligand and its Pd(II) complex was characterized via various techniques .Molecular Structure Analysis
The structure of the ligand and its Pd(II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques . The spectral data of the Pd(II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis
The in vitro antiproliferative effect of the ligand and Pd(II) complex were tested against various carcinoma cell lines . The metal complex exhibited excellent antiproliferative potency with a significant IC50 value .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Scientific Research Applications
Electrophysiological Activity
Research on related benzamide derivatives has shown that compounds with the imidazolyl moiety exhibit significant electrophysiological activity. Such compounds are potent in vitro, indicating potential applications in cardiac electrophysiology. For example, studies on N-substituted imidazolylbenzamides have demonstrated efficacy comparable to known class III agents in arrhythmia models, suggesting a role in developing novel antiarrhythmic drugs (Morgan et al., 1990).
Antipsychotic Potential
Derivatives like 2-phenyl-4-(aminomethyl)imidazoles, designed as analogs of dopamine D2 selective benzamide antipsychotics, have shown promise in receptor binding studies. This suggests that structurally similar compounds could serve as potential antipsychotic agents, highlighting another application in neuroscience and pharmacology (Thurkauf et al., 1995).
Fluorescent Materials Development
Novel fluorescent triazole derivatives synthesized from similar benzimidazole compounds have shown significant photophysical properties, including blue and green emission. This has implications for developing new materials for optical applications and fluorescence-based bioimaging techniques (Padalkar et al., 2015).
Antimicrobial and Anticancer Activities
Compounds with benzimidazole core structures have been investigated for their antimicrobial and anticancer activities. For instance, derivatives exhibiting fluorescence have also shown antibacterial properties against various strains, indicating their potential in developing new antimicrobial agents. Furthermore, some compounds have demonstrated significant in vitro anticancer activities, suggesting a route for novel anticancer drug development (Patil et al., 2015).
Material Science Applications
The synthesis of well-defined polyamides, including block copolymers containing benzamide derivatives, indicates potential applications in material science. These developments could lead to new materials with specific mechanical and chemical properties for various industrial applications (Yokozawa et al., 2002).
Mechanism of Action
Target of Action
The primary target of this compound is the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation and cell cycle regulation .
Mode of Action
The compound acts as a covalent inhibitor of p97 . It binds to the C522 residue of p97, thereby inhibiting its function . This interaction results in significant changes in the protein’s activity, leading to downstream effects on various cellular processes .
Biochemical Pathways
The inhibition of p97 affects multiple biochemical pathways. As p97 is involved in protein degradation, its inhibition can lead to the accumulation of misfolded proteins, triggering cellular stress responses . Additionally, p97 plays a role in cell cycle regulation, so its inhibition can also impact cell proliferation .
Pharmacokinetics
As a covalent inhibitor, it is expected to have unique advantages in maintaining inhibitory effect and improving the resistance of the target .
Result of Action
The inhibition of p97 by this compound leads to significant molecular and cellular effects. It has been shown to exhibit excellent antiproliferative potency against various carcinoma cell lines . The compound’s action results in the promotion of apoptosis, as verified by DNA condensation and FACS analysis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-3-28(4-2)32(30,31)20-14-12-17(13-15-20)24(29)25-19-9-7-8-18(16-19)23-26-21-10-5-6-11-22(21)27-23/h5-16H,3-4H2,1-2H3,(H,25,29)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRDUBLLDRKIPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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